molecular formula C16H19N3O2S B5568265 N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide

Cat. No.: B5568265
M. Wt: 317.4 g/mol
InChI Key: ZHIXUSFQEGDRPZ-HUUCEWRRSA-N
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Description

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide, also known as THP-1, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas such as immunology, cancer research, and neuroscience. In

Scientific Research Applications

Enzyme Activity and Inhibition

Nicotinamide N-methyltransferase (NNMT), an enzyme closely related to nicotinamide and its derivatives, plays a crucial role in the N-methylation of nicotinamide and related compounds. This enzyme's activity can significantly impact the metabolism and therapeutic efficacy of related compounds, including N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide. Studies have focused on developing assays for characterizing substrates and inhibitors of NNMT, which could be crucial for understanding the action of such compounds (Rini et al., 1990) (van Haren et al., 2016).

Structural and Molecular Characterization

The structural basis of substrate recognition in NNMT provides insight into how nicotinamide and its derivatives, including this compound, interact with this enzyme. Understanding the structural aspects is essential for developing new therapeutic agents targeting NNMT and its related pathways (Peng et al., 2011).

Pharmaceutical and Therapeutic Potential

Nicotinamide derivatives, including this compound, may have significant pharmaceutical applications. For example, certain nicotinamide derivatives have been investigated for their potential as anti-cancer agents, suggesting that this compound could also have similar applications. These derivatives can influence various biological pathways, offering potential for the development of new treatments (Choi et al., 2013).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(thiophen-3-ylmethyl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15-10-19(9-12-4-7-22-11-12)6-3-14(15)18-16(21)13-2-1-5-17-8-13/h1-2,4-5,7-8,11,14-15,20H,3,6,9-10H2,(H,18,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIXUSFQEGDRPZ-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CN=CC=C2)O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CN=CC=C2)O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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